ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
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Overview
Description
ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate typically involves the reaction of indole derivatives with ethyl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the reaction . The reaction is usually carried out at ambient temperature to avoid isomerization of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can act as an agonist or antagonist at certain receptor sites, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
41799-71-7 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,9,13H,2,7-8H2,1H3 |
InChI Key |
DTSRJUYUJHDFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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